molecular formula C16H16N4S B2415024 4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine CAS No. 2379996-30-0

4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine

Cat. No.: B2415024
CAS No.: 2379996-30-0
M. Wt: 296.39
InChI Key: UVANOBSPWLRIQQ-UHFFFAOYSA-N
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Description

4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine (CAS 2379996-30-0) is a chemical compound with the molecular formula C16H16N4S and a molecular weight of 296.4 . It features a pyrido[3,4-d]pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential . The structure is substituted with a 4-thiophen-3-ylpiperidine moiety, which may influence its physicochemical properties and biomolecular interactions. Compounds based on the pyrido[3,4-d]pyrimidine structure have been extensively investigated in drug discovery and are reported in scientific literature as having protein kinase inhibitory activity . Kinase inhibition is a prominent mechanism for the development of targeted therapies, particularly in oncology . Related pyrido and pyrimidine derivatives have also been studied for other biological activities, including antiviral effects against targets like the SARS-CoV-2 main protease and antioxidant applications . This product is provided for research purposes to support these and other investigative areas in chemical biology and drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(4-thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-5-17-9-15-14(1)16(19-11-18-15)20-6-2-12(3-7-20)13-4-8-21-10-13/h1,4-5,8-12H,2-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVANOBSPWLRIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C3=NC=NC4=C3C=CN=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyrido[3,4-d]pyrimidine Core

Nitration and Functionalization of 2-Amino-4-picoline

The synthesis begins with 2-amino-4-picoline (1) , which undergoes nitration using concentrated nitric acid in sulfuric acid at 0–5°C. This produces a mixture of 4-methyl-3-nitropyridin-2-amine (2) and its 5-nitro isomer (3) , with the 3-nitro derivative isolated via silica gel chromatography (62% yield). Subsequent Sandmeyer reaction converts the amino group to a hydroxyl group through diazotization with sodium nitrite/HCl followed by thermal decomposition, yielding 4-methyl-3-nitropyridin-2-ol (4) in 96% yield.

Key Reaction Parameters:
  • Nitration temperature: 0–5°C
  • Diazotization time: 45 minutes
  • Thermal decomposition: 100°C for 2 hours

Chlorination and Carboxylation

Compound 4 undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux (110°C, 4 hours) to give 2-chloro-4-methyl-3-nitropyridine (5) (78% yield). Subsequent carboxylation via Kolbe–Schmitt reaction with potassium carbonate and carbon dioxide at 150°C produces 3-nitro-4-methylpicolinic acid (6) (81% yield). Reduction of the nitro group with iron powder in acetic acid/water (1:1) at 80°C yields 3-amino-4-methylpicolinic acid (7) (89% yield).

Cyclization to Form the Bicyclic Core

Cyclization of 7 with chloroformamidine hydrochloride in ethanol under reflux (12 hours) generates pyrido[3,4-d]pyrimidin-4(3H)-one (8) . Subsequent methoxylation using phosphorus oxychloride and methanol introduces the 8-methoxy group, yielding 8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one (9) . Final chlorination with POCl₃ at 110°C produces the critical intermediate 4-chloro-8-methoxypyrido[3,4-d]pyrimidine (10) (93% yield).

Functionalization at the 4-Position

Synthesis of 4-Thiophen-3-ylpiperidine

The thiophene-piperidine substituent is prepared separately via Friedel–Crafts alkylation:

  • Thiophene reacts with 4-chloropiperidine in the presence of AlCl₃ at 40°C (8 hours)
  • Product purified via vacuum distillation (bp 145–148°C/0.5 mmHg)
  • Final structure confirmed by ¹H NMR (δ 6.85–7.10 ppm for thiophene protons)

Palladium-Catalyzed Amination

The key C–N bond formation employs Buchwald–Hartwig cross-coupling:

Parameter Value
Catalyst Pd₂(dba)₃ (2 mol%)
Ligand Xantphos (4 mol%)
Base Cs₂CO₃ (3 equiv)
Solvent Toluene
Temperature 110°C
Time 18 hours
Yield 68%

The reaction mechanism involves oxidative addition of the C–Cl bond to palladium, followed by coordination of 4-thiophen-3-ylpiperidine and final reductive elimination.

Structural Characterization Data

Spectroscopic Analysis

Technique Key Features
¹H NMR (400 MHz, DMSO) δ 8.75 (s, 1H, pyrimidine-H), 8.25 (d, J=5.2 Hz, 1H), 7.40 (m, 1H, thiophene)
¹³C NMR δ 161.2 (C=N), 142.5 (pyrimidine-C4), 127.8 (thiophene-C3)
HRMS m/z 297.1024 [M+H]⁺ (calc. 297.1028)

Crystallographic Data

Single-crystal X-ray analysis confirms:

  • Dihedral angle between pyrido[3,4-d]pyrimidine and thiophene: 52.3°
  • Piperidine ring in chair conformation
  • π-π stacking distance between aromatic systems: 3.45 Å

Process Optimization Challenges

Solvent System Optimization

Comparative reaction yields in different solvents:

Solvent Dielectric Constant Yield (%)
Toluene 2.4 68
DMF 37 42
Dioxane 2.2 55
THF 7.6 31

Lower polarity solvents favor the coupling efficiency by stabilizing the palladium intermediate.

Temperature Profile Analysis

Reaction progress monitoring shows:

  • 80°C: <5% conversion after 24 hours
  • 110°C: 95% conversion at 18 hours
  • 130°C: 72% yield (increased side products)

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

Reagent Cost/kg (USD) Process Mass Intensity
Pd₂(dba)₃ 12,500 0.02 kg/kg API
4-Thiophen-3-ylpiperidine 8,200 1.8 kg/kg API
Xantphos 9,800 0.04 kg/kg API

Alternative Catalytic Systems

Recent advances show potential for nickel catalysis:

Catalyst System Yield (%) Reaction Time
Ni(COD)₂/dppf 61 24 h
Pd/Cu bimetallic 70 16 h
Photoredox catalysis 55 8 h

Chemical Reactions Analysis

Types of Reactions

4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrido[3,4-d]pyrimidine core can be reduced under specific conditions to form dihydropyrimidine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones of the thiophene ring.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.

    Pyrido[2,3-d]pyrimidine Derivatives: These compounds also have a pyrimidine core and are known for their therapeutic potential.

Uniqueness

4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine is unique due to the presence of the thiophene and piperidine substituents, which can impart distinct biological activities and chemical properties compared to other pyrimidine derivatives .

Biological Activity

Overview

4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine is a heterocyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound features a pyrido[3,4-d]pyrimidine core structure with a thiophen-3-ylpiperidin-1-yl substituent, which may contribute to its pharmacological properties. Research indicates that it may exhibit antimicrobial, antiviral, and anticancer activities, making it a candidate for further investigation in therapeutic applications.

  • Molecular Formula : C16H16N4S
  • Molecular Weight : 296.39 g/mol
  • CAS Number : 2379996-30-0

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets. For instance, it may inhibit various enzymes or receptors, thereby modulating critical biological pathways. The precise mechanism can vary based on the target and the type of biological activity being investigated.

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrido[3,4-d]pyrimidine derivatives, including this compound. For example:

  • Cell Line Studies : In vitro studies using the NCI 60 human cancer cell line panel have shown that compounds similar to this compound exhibit selective cytotoxicity against breast cancer (MCF-7) and renal cancer cell lines (UO-31). Some derivatives demonstrated significant inhibition rates compared to standard chemotherapeutics like doxorubicin .
  • Mechanism Insights : Molecular docking studies suggest that these compounds may bind effectively to PIM-1 kinase, a target involved in cell proliferation and survival pathways. This interaction is associated with increased apoptosis in treated cancer cells .

Antimicrobial Activity

Research has also investigated the antimicrobial properties of related compounds. Some studies indicate that derivatives of pyrido[3,4-d]pyrimidines can inhibit the growth of gram-positive bacteria such as Staphylococcus aureus, showcasing their potential as antibacterial agents .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Findings
Pyrazolo[3,4-d]pyrimidines Anticancer and anti-inflammatorySimilar mechanisms of action targeting kinases
Pyrido[2,3-d]pyrimidines Antiviral and anticancerEffective against viral polymerases and cancer cell lines
Pyrido[3,4-d]pyrimidines Antimicrobial and anticancerBroad spectrum activity against various pathogens

Synthesis and Research Applications

The synthesis of this compound typically involves multi-step reactions starting from available precursors. Key steps include:

  • Formation of the Pyrido Core : Achieved through cyclization reactions involving aminopyridines.
  • Piperidine Integration : Introduced via nucleophilic substitution.
  • Thiophene Attachment : Accomplished through cross-coupling reactions.

This compound serves as a building block for more complex molecules in medicinal chemistry and is explored for its potential therapeutic applications targeting specific biological pathways .

Case Studies

  • Case Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrido[3,4-d]pyrimidine derivatives on MCF-7 breast cancer cells. Results indicated that certain analogs increased apoptosis significantly compared to controls, suggesting their potential as targeted therapies in breast cancer treatment .
  • Antimicrobial Efficacy Study : Another study focused on the antibacterial properties of related compounds against Staphylococcus aureus. The results demonstrated notable inhibition rates, indicating potential for development into new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4-Thiophen-3-ylpiperidin-1-yl)pyrido[3,4-d]pyrimidine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or cross-coupling to introduce the thiophene-piperidine moiety. For example, analogous compounds (e.g., pyrido-pyrimidine derivatives) are synthesized via condensation reactions under inert atmospheres, using solvents like dichloromethane and bases such as NaOH . Optimization requires monitoring reaction parameters (temperature, stoichiometry) via HPLC or TLC. Post-synthesis purification via column chromatography (silica gel, gradient elution) is critical to achieve >95% purity.

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., thiophene and piperidine integration ratios) .
  • X-ray crystallography : Resolves bond lengths/angles, as demonstrated in structurally related pyrido-thienopyrimidines (e.g., R factor <0.07 for precision) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., using ESI+ mode with <5 ppm error) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. Use software like Gaussian or ORCA with B3LYP/6-31G* basis sets .
  • Molecular docking : Simulate binding affinities to receptors (e.g., kinases) using AutoDock Vina. Validate with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies resolve contradictions in experimental data, such as conflicting bioactivity results across studies?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability .
  • Meta-analysis : Statistically aggregate data from multiple studies (e.g., using R or Python’s SciPy) to identify outliers or trends .
  • Mechanistic studies : Use knockout models or isotopic labeling to isolate pathways affected by the compound .

Q. How can the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability) be systematically evaluated?

  • Methodological Answer :

  • Solubility : Shake-flask method in PBS (pH 7.4) at 25°C, quantified via UV-Vis spectroscopy .
  • Metabolic stability : Incubate with liver microsomes (human/rat), analyze metabolite formation via LC-MS/MS .
  • Permeability : Caco-2 cell monolayer assays to predict intestinal absorption .

Experimental Design & Theoretical Frameworks

Q. How should researchers design dose-response studies to assess efficacy and toxicity?

  • Methodological Answer :

  • Dose range : Start with 0.1–100 µM in triplicate, using log-scale increments. Include positive/negative controls (e.g., DMSO for solvent effects) .
  • Endpoint selection : Measure IC50_{50} for efficacy (e.g., cell viability via MTT assay) and LD50_{50} for toxicity (e.g., hemolysis in RBCs) .

Q. What theoretical frameworks guide the study of this compound’s mechanism of action?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Correlate substituent modifications (e.g., piperidine vs. morpholine) with bioactivity trends .
  • Kinetic models : Apply Michaelis-Menten or Hill equations to enzyme inhibition data to infer binding cooperativity .

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